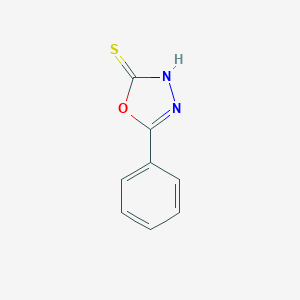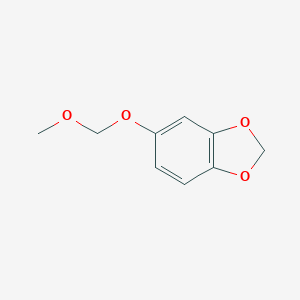![molecular formula C13H11N3 B171744 2-(Imidazo[1,2-a]pyridin-2-yl)aniline CAS No. 127219-06-1](/img/structure/B171744.png)
2-(Imidazo[1,2-a]pyridin-2-yl)aniline
Overview
Description
2-(Imidazo[1,2-a]pyridin-2-yl)aniline is a heterocyclic compound that features both an imidazo[1,2-a]pyridine ring and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Imidazo[1,2-a]pyridin-2-yl)aniline typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the reaction of 2-aminopyridine with 2-bromoacetophenone in the presence of a base such as potassium carbonate, leading to the formation of the imidazo[1,2-a]pyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Imidazo[1,2-a]pyridin-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aniline moiety typically yields nitro derivatives, while halogenation can produce bromo or chloro derivatives .
Scientific Research Applications
2-(Imidazo[1,2-a]pyridin-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and proteins.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Imidazo[1,2-a]pyridin-2-yl)aniline involves its interaction with various molecular targets. In medicinal applications, it can bind to DNA, inhibiting replication and transcription processes. It may also interact with proteins, affecting their function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-(Imidazo[1,2-a]pyridin-2-yl)pyridine
- 2-(Imidazo[1,2-a]pyrimidin-2-yl)pyridine
- 2-(Imidazo[1,2-a]quinolin-2-yl)pyridine
Uniqueness
2-(Imidazo[1,2-a]pyridin-2-yl)aniline is unique due to the presence of both the imidazo[1,2-a]pyridine ring and the aniline moiety, which confer distinct electronic and steric properties. This makes it particularly versatile for various chemical modifications and applications .
Properties
IUPAC Name |
2-imidazo[1,2-a]pyridin-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-11-6-2-1-5-10(11)12-9-16-8-4-3-7-13(16)15-12/h1-9H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUHCDRGLVIGLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the excited-state intramolecular proton transfer (ESIPT) behavior of 2-(imidazo[1,2-a]pyridin-2-yl)aniline unique compared to other similar molecules?
A1: Unlike other (NH)-type ESIPT systems where ESIPT rate and exergonicity typically increase with N-H acidity and hydrogen-bonding strength, this compound demonstrates an irregular relationship between these factors []. This unique behavior is attributed to the formation of a localized zwitterionic structure in the proton-transfer tautomer of this compound, contrasting with the π-delocalized tautomer observed in other (NH)-type ESIPT molecules []. This difference in tautomeric behavior significantly influences the ESIPT dynamics and thermodynamics of this compound. You can find more details about this in the study published here: []
Q2: Can this compound be utilized as a building block for synthesizing more complex heterocycles?
A2: Yes, research demonstrates that this compound can act as a precursor in the synthesis of 6-phenylpyrido[2',1':2,3]imidazo[4,5-c]quinoline derivatives []. This reaction utilizes molecular iodine (I2) as a mediator and proceeds through a cascade of oxidation, transamination, cyclization, and aromatization steps, resulting in the formation of new N-C and C-C bonds []. This method offers an efficient, metal-free approach for constructing these complex heterocyclic systems, highlighting the synthetic utility of this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-[4-(6-prop-2-enoyloxyhexoxy)phenoxy]carbonylphenyl] 4-(6-prop-2-enoyloxyhexoxy)benzoate](/img/structure/B171670.png)
![2-[4-(Aminomethyl)phenyl]benzonitrile](/img/structure/B171671.png)


![2-Ethoxy-1-[[2'-[1-(trityl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxylic Acid Methyl Ester (Candesartan Impurity)](/img/structure/B171679.png)
![2-(2,6-difluorophenyl)-1-[(2,6-difluorophenyl)methyl]benzimidazole](/img/structure/B171682.png)


![2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B171704.png)



